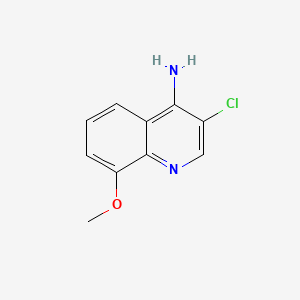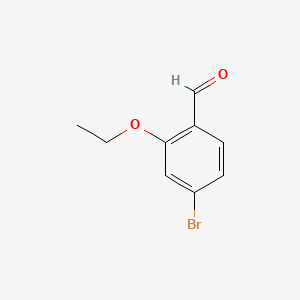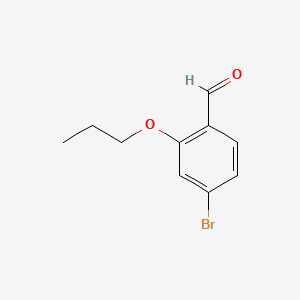
1-(5-Aminoquinolin-6-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “1-(5-Aminoquinolin-6-yl)piperidin-4-ol” is based on a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .科学的研究の応用
Antimicrobial and Antiviral Applications
Research has identified derivatives of quinolines and piperazines as effective against various bacterial and viral infections. For instance, compounds with structural modifications on the quinoline and piperazine rings have been studied for their antimycobacterial activities against Mycobacterium tuberculosis, demonstrating potent in vitro and in vivo efficacy (Senthilkumar et al., 2009). Additionally, benzimidazole derivatives linked with aminoquinolines and piperazines have shown antiviral properties against Hepatitis C Virus, highlighting the versatility of these compounds in antiviral research (Vausselin et al., 2016).
Neurological and Psychiatric Disorders
Derivatives have been explored for their potential in treating neurological and psychiatric conditions. For example, compounds containing the tetrahydroisoquinoline skeleton have been evaluated for anticonvulsant activities, with certain derivatives showing high potency comparable to existing treatments (Gitto et al., 2006). This suggests their potential application in managing epilepsy and related disorders.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of quinoline derivatives, particularly those modified with piperazine, have been documented. Research indicates these compounds can significantly inhibit inflammatory mediators in both in vitro and in vivo models, offering promising leads for developing new pain management and anti-inflammatory drugs (Aboutabl et al., 2020).
Antihypertensive and Cardiovascular Effects
The cardiovascular effects of these compounds have also been investigated, with certain derivatives displaying significant antihypertensive activities. This includes the ability to selectively antagonize alpha 1-mediated vasoconstrictor effects, providing a potential pathway for new antihypertensive therapies (Campbell et al., 1987).
Anticancer Research
In cancer research, quinoline and piperazine derivatives have shown promise in inhibiting the proliferation of cancer cells. The design, synthesis, and evaluation of these compounds against various cancer cell lines have led to the identification of molecules with potent anti-proliferative activities, indicating their potential as anticancer agents (Parveen et al., 2017).
特性
IUPAC Name |
1-(5-aminoquinolin-6-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14-11-2-1-7-16-12(11)3-4-13(14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNPIWRMJSZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminoquinolin-6-yl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

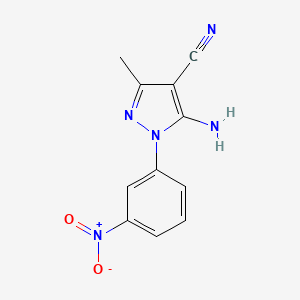
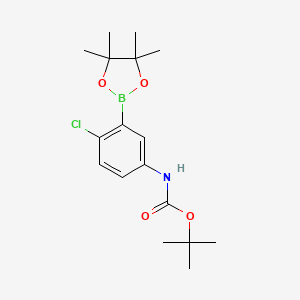

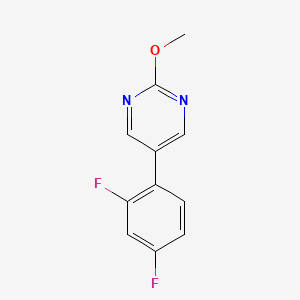
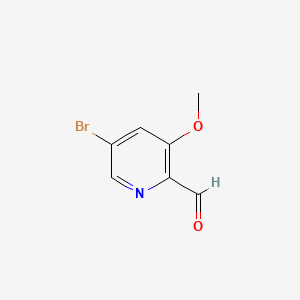
![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)
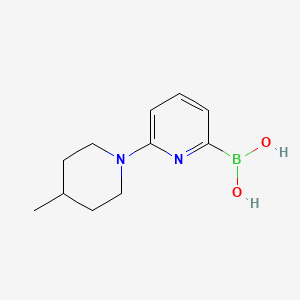
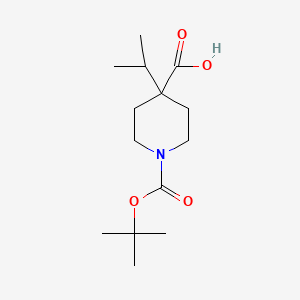
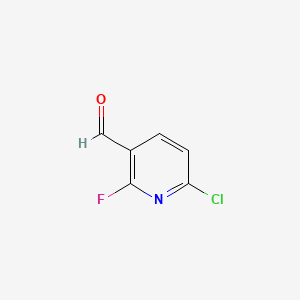
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)
